molecular formula C8H5FN2O2 B1439543 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1193387-31-3

6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No. B1439543
CAS RN: 1193387-31-3
M. Wt: 180.14 g/mol
InChI Key: QYORNABIQXMJPL-UHFFFAOYSA-N
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Description

“6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C8H5FN2O2 and a molecular weight of 180.14 .


Synthesis Analysis

The synthesis of benzimidazole derivatives, which include “6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid”, has been a focus of medicinal chemists due to their remarkable medicinal and pharmacological properties . The synthesis process often involves multiple steps, including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation .


Molecular Structure Analysis

The molecular structure of “6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid” can be represented by the InChI code: 1S/C8H5FN2O2 . This compound contains a benzodiazole moiety, which is a heterocyclic compound consisting of fused benzene and diazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid” include a molecular weight of 180.14 and a molecular formula of C8H5FN2O2 . The compound has a computed XLogP3-AA value of 0.8, indicating its lipophilicity . It has a computed topological polar surface area of 93.4 Ų, suggesting its polarity .

Scientific Research Applications

1. Fluorescent Probes Sensing pH and Metal Cations

6-Fluoro-1H-1,3-benzodiazole-4-carboxylic acid and its derivatives are used as fluorescent probes for sensing pH and metal cations. These compounds exhibit large fluorescence enhancement under basic conditions and are sensitive to pH changes, particularly in the range of pH 7-8. They show high selectivity in metal cations due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

2. Synthesis of Fluoroquinolones

The derivatives of 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid are valuable in the synthesis of fluoroquinolones, a class of antibacterial agents. This synthesis involves various steps, including esterification, rearrangement, and cyclodehydration, to obtain specific fluoroquinolone compounds (Richardson et al., 1998).

3. Key Intermediate in Antihypertensive Agent Synthesis

This compound is a key intermediate in the synthesis of Nebivolol, an antihypertensive agent. The synthesis process involves multiple steps, including esterification, acylation, and hydrogenation, with an overall yield of 27% (Chen Xin-zhi, 2007).

4. Cytotoxic Properties in Cancer Research

Fluorinated 2-(4-aminophenyl)benzothiazoles, related to 6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid, exhibit potent cytotoxic properties in vitro, specifically against sensitive human breast cancer cell lines. These compounds are being investigated for their antitumor properties and pharmaceutical development (Hutchinson et al., 2001).

5. Functionalization Reactions in Organic Chemistry

The compound and its derivatives are also important in various functionalization reactions in organic chemistry, such as the synthesis of carboxamides and benzodiazepines. These reactions are valuable for the development of new compounds with potential biological activity (Yıldırım et al., 2005).

6. Fluorogenic Reagent for Carboxylic Acids

6-Fluoro-1H-1,3-benzodiazole-4-carboxylic acid derivatives are used as fluorogenic reagents for carboxylic acids. These reagents enable the sensitive detection of carboxylic acids, surpassing many conventional reagents in terms of reactivity and sensitivity (Uchiyama et al., 2001).

properties

IUPAC Name

6-fluoro-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYORNABIQXMJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)N=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid

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